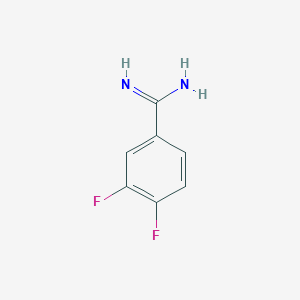

3,4-Difluorobenzenecarboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIWQASUVMMYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400411 | |

| Record name | 3,4-difluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114040-50-5 | |

| Record name | 3,4-difluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorobenzenecarboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 3,4-Difluorobenzenecarboximidamide Synthesis from Nitrile Precursors

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways for producing 3,4-difluorobenzenecarboximidamide, a critical building block in modern medicinal chemistry. The primary focus is the conversion of 3,4-difluorobenzonitrile to the target amidine, exploring the mechanistic underpinnings, practical considerations, and detailed protocols for the most prevalent synthetic strategies.

Introduction: The Significance of the 3,4-Difluorobenzamidine Moiety

The 3,4-difluorobenzamidine scaffold is a privileged structural motif in the design of bioactive molecules. The electron-withdrawing nature of the fluorine atoms significantly alters the pKa of the amidine group, influencing its binding affinity and pharmacokinetic properties. This makes it an attractive component for developing inhibitors for enzymes such as kinases and proteases, as well as modulators for various receptors. The primary and most direct synthetic precursor for this valuable compound is 3,4-difluorobenzonitrile.

Before delving into the conversion of the nitrile, a brief overview of the synthesis of this key starting material is warranted for a complete understanding of the manufacturing workflow.

Precursor Synthesis: Accessing 3,4-Difluorobenzonitrile

The industrial production of 3,4-difluorobenzonitrile predominantly relies on the halogen-exchange (Halex) fluorination of the more accessible 3,4-dichlorobenzonitrile.[1][2] This nucleophilic aromatic substitution reaction involves replacing the chlorine atoms with fluorine using a fluoride salt, typically spray-dried potassium fluoride (KF).

The efficiency of this transformation is highly dependent on the choice of solvent and catalyst. High-boiling polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone (DMI) are often employed to achieve the necessary reaction temperatures.[2][3] Phase-transfer catalysts are crucial for solubilizing the fluoride salt and enhancing its nucleophilicity.

Table 1: Comparative Analysis of Halogen-Exchange Methods for 3,4-Difluorobenzonitrile Synthesis

| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 3,4-Dichlorobenzonitrile | Tetraphenylphosphonium bromide | DMI | 225 | Not Specified | 65 | Not Specified | [2] |

| 3,4-Dichlorobenzonitrile | None | DMI | 290 | Not Specified | 64 | Not Specified | [2] |

| 3,4-Dichlorobenzonitrile | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | DMI | 180-200 | 5-6 | 85 | >99 | [3] |

| 3,4-Dichlorobenzonitrile | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | DMI | 190-200 | 5 | 90 | 99 | [4] |

Experimental Protocol: Generalized Halex Fluorination

-

Dehydration: A reactor is charged with the polar aprotic solvent (e.g., DMI) and a dehydration solvent (e.g., toluene). Anhydrous potassium fluoride is added. The mixture is heated to reflux to remove residual water azeotropically.[1]

-

Solvent Removal: The dehydration solvent is removed by distillation.

-

Reaction: 3,4-dichlorobenzonitrile and the phase-transfer catalyst are added to the mixture. The reaction is heated to the target temperature (typically 180-225°C) and maintained for several hours until completion, monitored by GC or HPLC.[3][4]

-

Workup and Purification: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate, containing the product, is then purified by vacuum distillation to yield high-purity 3,4-difluorobenzonitrile.[3][5]

Primary Synthetic Pathway: The Pinner Reaction (Acid-Catalyzed)

The Pinner reaction is the most established and widely utilized method for converting nitriles to amidines.[6] It is a two-stage process that proceeds through a stable, isolable intermediate known as a Pinner salt.[7][8]

Mechanistic Rationale

The reaction's success hinges on the precise control of reagents and conditions.

-

Step 1: Pinner Salt Formation: The nitrile is treated with an anhydrous alcohol (commonly ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[9] The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. This activation allows for the nucleophilic attack by the alcohol, forming an imino ester hydrochloride, or "Pinner salt."

-

Step 2: Ammonolysis: The isolated Pinner salt is subsequently treated with ammonia (or an amine) in a nucleophilic substitution reaction. Ammonia attacks the electrophilic carbon of the imino ester, displacing the alkoxy group to form the final amidine hydrochloride salt.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The exclusion of water is paramount. Water can hydrolyze the activated nitrile or the Pinner salt intermediate to form the corresponding amide or ester, respectively, which are common and undesirable side products.[8]

-

Low Temperature: Pinner salts are thermodynamically unstable and can rearrange to N-alkyl amides upon heating.[8] Therefore, the initial formation of the salt is typically conducted at low temperatures (e.g., 0°C) to prevent this side reaction.[7]

Caption: Figure 1: Pinner Reaction Mechanism

Experimental Protocol: Pinner Synthesis

Part A: Formation of Ethyl 3,4-difluorobenzenecarboximidate hydrochloride (Pinner Salt)

-

Setup: A three-necked, flame-dried flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol and 3,4-difluorobenzonitrile (1.0 eq).

-

Acidification: The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the stirred solution until saturation. The flask is then sealed and stored at a low temperature (e.g., 4°C) for 12-24 hours.

-

Isolation: The precipitated Pinner salt is collected by filtration under an inert atmosphere (e.g., in a glove bag) and washed with cold, anhydrous diethyl ether to remove excess HCl and unreacted starting material. The white crystalline solid is dried under vacuum.

Part B: Ammonolysis to 3,4-Difluorobenzenecarboximidamide hydrochloride

-

Reaction: The isolated Pinner salt (1.0 eq) is added portion-wise to a stirred solution of anhydrous ammonia in ethanol (a saturated solution is typically used) at 0°C.

-

Completion: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The completion of the reaction can be monitored by the disappearance of the Pinner salt (TLC or LC-MS).

-

Purification: The solvent is removed under reduced pressure. The resulting solid residue contains the desired amidine hydrochloride and ammonium chloride. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Alternative Approaches: Base-Catalyzed and Other Methods

While the Pinner reaction is robust, alternative methods can be advantageous, particularly concerning the avoidance of gaseous HCl.

Direct Base-Catalyzed Ammonolysis

For electron-poor nitriles like 3,4-difluorobenzonitrile, the nitrile carbon is inherently electrophilic and susceptible to direct attack by strong nucleophiles.[7] This allows for base-catalyzed pathways, which can be complementary to the acid-catalyzed Pinner reaction.[7][8]

A potential route involves the direct addition of an ammonia equivalent, such as sodium amide (NaNH₂) or the reaction with ammonium chloride and ammonia under high pressure and temperature.[2]

Mechanistic Insight: In a direct ammonolysis using a reagent like ammonium chloride and excess ammonia at high temperatures, the reaction proceeds by the nucleophilic attack of ammonia on the nitrile carbon.[2] This process is often conducted in an autoclave to manage the high pressures generated.

Synthesis via N'-Hydroxy-carboximidamide (Amidoxime)

An alternative two-step route involves the formation of an N'-hydroxy-carboximidamide (an amidoxime), followed by reduction. This pathway is particularly useful in medicinal chemistry for generating both amidoximes and amidines.

-

Amidoxime Formation: The nitrile is treated with hydroxylamine in a suitable solvent like ethanol. The reaction is typically heated to drive the addition of hydroxylamine across the nitrile triple bond.[10]

-

Reduction: The resulting amidoxime can then be reduced to the corresponding amidine. A common method for this reduction is catalytic hydrogenation.

Sources

- 1. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Efficient method for the conversion of nitriles to amidines | Patent Publication Number 20010008886 | Patexia [patexia.com]

- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. CN106565540A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Difluorobenzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzenecarboximidamide is a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the benzene ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of the core physicochemical properties of 3,4-Difluorobenzenecarboximidamide, offering a blend of theoretical insights and practical methodologies. Given the limited availability of direct experimental data for this specific compound, this document leverages established principles of physical organic chemistry and computational predictions to provide a robust profile for researchers. A detailed synthetic protocol for its preparation from the commercially available 3,4-difluorobenzonitrile via the Pinner reaction is also presented, equipping scientists with the foundational knowledge for its synthesis and application in novel drug design and development programs.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's profile. These modifications can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved binding affinity to target proteins through favorable electrostatic interactions, and altered lipophilicity, which can fine-tune absorption, distribution, metabolism, and excretion (ADME) properties.

3,4-Difluorobenzenecarboximidamide, a member of the benzamidine class of compounds, is a scaffold of particular interest. Benzamidines are known to be potent inhibitors of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. The difluoro substitution pattern on the benzene ring is anticipated to further enhance the therapeutic potential of this scaffold. This guide aims to provide a detailed understanding of the fundamental physicochemical characteristics of 3,4-Difluorobenzenecarboximidamide, which are critical for its rational application in drug discovery.

Chemical Identity and Structure

-

IUPAC Name: 3,4-difluorobenzenecarboximidamide

-

Synonyms: 3,4-Difluorobenzamidine

-

CAS Number: 107392-33-6 (for the hydrochloride salt)

-

Molecular Formula: C₇H₆F₂N₂

-

Molecular Weight: 156.14 g/mol

-

Chemical Structure:

Caption: Chemical structure of 3,4-Difluorobenzenecarboximidamide.

Synthesis of 3,4-Difluorobenzenecarboximidamide

A reliable and well-established method for the synthesis of aromatic amidines from their corresponding nitriles is the Pinner reaction. This two-step process involves the formation of an intermediate Pinner salt (an imidate hydrochloride) followed by ammonolysis to yield the desired amidine.

Caption: Workflow for the synthesis of 3,4-Difluorobenzenecarboximidamide.

Experimental Protocol: Pinner Reaction for the Synthesis of 3,4-Difluorobenzenecarboximidamide

Materials:

-

3,4-Difluorobenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ammonia gas

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Pinner Salt Formation:

-

Dissolve 3,4-difluorobenzonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with stirring for 2-3 hours, ensuring the temperature is maintained at 0-5°C.

-

Seal the reaction vessel and allow it to stand at 0-5°C for 24-48 hours, during which the Pinner salt will precipitate.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 3,4-difluorobenzenecarboximidate hydrochloride (Pinner salt).

-

-

Ammonolysis:

-

Suspend the dried Pinner salt in anhydrous ethanol (5-10 volumes) and cool the mixture to 0°C.

-

Bubble dry ammonia gas through the suspension with vigorous stirring for 4-6 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Filter the reaction mixture to remove the ammonium chloride byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,4-Difluorobenzenecarboximidamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or toluene).

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. The presence of water would lead to the hydrolysis of the intermediate imidate to the corresponding ester, significantly reducing the yield of the desired amidine.

-

Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the HCl gas dissolution and to minimize potential side reactions.

-

Dry HCl and NH₃ Gas: The use of dry gases is crucial to maintain the anhydrous conditions required for the reaction to proceed efficiently.

Physicochemical Properties

Due to the limited availability of experimentally determined data for 3,4-Difluorobenzenecarboximidamide, the following table presents a combination of data for the parent compound, benzamidine, and computationally predicted values for the target molecule. These predictions provide valuable estimates for guiding experimental design and interpreting biological data.

| Property | Benzamidine (Experimental) | 3,4-Difluorobenzenecarboximidamide (Predicted/Estimated) |

| Melting Point (°C) | 75-80 | 110-120 |

| Boiling Point (°C) | 290 (decomposes) | ~320-340 |

| Aqueous Solubility | Soluble (as HCl salt) | Moderately soluble |

| pKa (of the conjugate acid) | 11.6 | 9.5-10.5 |

| LogP | -0.98 | 1.07 |

Discussion of Physicochemical Properties:

-

Melting Point: The introduction of two fluorine atoms is expected to increase the melting point of 3,4-Difluorobenzenecarboximidamide compared to benzamidine. This is due to the increased molecular weight and the potential for stronger intermolecular interactions, such as dipole-dipole forces and C-F···H hydrogen bonds. The symmetrical arrangement of the fluorine atoms may also contribute to a more stable crystal lattice.

-

Boiling Point: The predicted increase in boiling point for the difluorinated analog is primarily attributed to its higher molecular weight and increased polarity, leading to stronger van der Waals forces and dipole-dipole interactions.

-

Aqueous Solubility: While the hydrochloride salt of benzamidine is readily soluble in water, the introduction of two fluorine atoms is likely to decrease the aqueous solubility of the free base of 3,4-Difluorobenzenecarboximidamide. Fluorine is a lipophilic atom, and its presence will increase the overall hydrophobicity of the molecule. However, the basic amidine group will still allow for salt formation, which can be used to enhance solubility for formulation purposes.

-

pKa: The pKa of the conjugate acid of an amidine is a measure of its basicity. The electron-withdrawing nature of the two fluorine atoms on the benzene ring will decrease the electron density on the amidine nitrogen atoms, thereby reducing their basicity. This is reflected in the predicted lower pKa value for 3,4-Difluorobenzenecarboximidamide compared to benzamidine. This modulation of pKa can have significant implications for drug-receptor interactions and the ionization state of the molecule at physiological pH.

-

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. The calculated LogP of 1.07 for 3,4-Difluorobenzenecarboximidamide indicates a significant increase in lipophilicity compared to the parent benzamidine. This is a direct consequence of the hydrophobic nature of the fluorine atoms and can influence the compound's ability to cross biological membranes.

Stability and Reactivity

Like other benzamidines, 3,4-Difluorobenzenecarboximidamide is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding 3,4-difluorobenzamide. The rate of hydrolysis is pH-dependent, with greater stability observed in acidic to neutral aqueous solutions. For long-term storage, it is recommended to store the compound as a dry solid, protected from moisture and light.

The amidine functional group is a versatile synthon and can participate in various chemical transformations, including N-alkylation, N-acylation, and condensation reactions to form heterocyclic systems. The presence of the difluorinated benzene ring may also influence the reactivity of the aromatic system towards electrophilic and nucleophilic aromatic substitution reactions.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 3,4-Difluorobenzenecarboximidamide. While direct experimental data remains scarce, the strategic use of computational predictions and comparisons with analogous compounds allows for the construction of a robust and informative profile. The presented synthesis protocol via the Pinner reaction offers a practical route for its preparation, enabling further investigation into its biological activities. A thorough understanding of the physicochemical properties outlined in this guide is essential for any researcher or drug development professional seeking to harness the potential of this promising fluorinated scaffold in the design of novel therapeutics.

References

-

PubChem. (n.d.). 3,4-Difluorobenzamide. Retrieved from [Link]

-

PubMed. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. Retrieved from [Link]

-

PubMed. (2021). Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

PubMed. (2013). Ammonium Trifluoroacetate-Mediated Synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of Dithiocarbamate-Functionalized Aliphatic Sulfonyl Fluoride via a One-Pot Three-Component Reaction. Retrieved from [Link]

-

MDPI. (2021). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Retrieved from [Link]

-

MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]

An In-Depth Technical Guide to 3,4-Difluorobenzenecarboximidamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-Difluorobenzenecarboximidamide, a fluorinated aromatic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery, particularly as a potential enzyme inhibitor.

Core Chemical Identity

Chemical Name: 3,4-Difluorobenzenecarboximidamide

Synonyms: 3,4-Difluorobenzamidine

CAS Number: 107392-33-6 (for the hydrochloride salt)[1]

Molecular Formula: C₇H₆F₂N₂

Molecular Weight: 156.14 g/mol (for the free base)

Structure:

(Note: While the CAS number 107392-33-6 is registered for the hydrochloride salt, it is often used in chemical supplier catalogs to refer to the free base as well. Researchers should verify the specific form of the compound they are acquiring.)

The structure features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, and a carboximidamide (amidine) functional group. The presence of the difluoro substitution pattern significantly influences the molecule's electronic properties, pKa, and potential for intermolecular interactions, making it an attractive scaffold in drug design.

The Strategic Importance of Fluorine Substitution

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[2] The 3,4-difluoro substitution pattern in this benzamidine derivative is not arbitrary; it is a deliberate design choice to modulate the molecule's properties in several key ways:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in the body.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes, potentially increasing binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amidine group, affecting its ionization state at physiological pH and influencing its interaction with target proteins and its membrane permeability.

-

Improved Membrane Permeation: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Synthesis of 3,4-Difluorobenzenecarboximidamide

The primary route for the synthesis of 3,4-Difluorobenzenecarboximidamide involves the conversion of the corresponding nitrile, 3,4-difluorobenzonitrile. This precursor is readily synthesized via halogen-exchange fluorination of 3,4-dichlorobenzonitrile.[3]

A common and effective method for converting the nitrile to the amidine is the Pinner reaction .[4] This reaction proceeds through the formation of an intermediate Pinner salt (an imidate salt) upon treatment of the nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride. The Pinner salt is then reacted with ammonia or an amine to yield the desired amidine.[4]

Experimental Protocol: Synthesis via the Pinner Reaction

This protocol is a representative example based on the principles of the Pinner reaction. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 3,4-Difluorobenzonitrile (Precursor)

A detailed protocol for the synthesis of 3,4-difluorobenzonitrile from 3,4-difluorobenzamide is available.[5][6] This typically involves the dehydration of the amide using a reagent such as thionyl chloride.

Step 2: Pinner Reaction to form 3,4-Difluorobenzenecarboximidamide Hydrochloride

-

Preparation of Reagents:

-

Dissolve 3,4-difluorobenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (excess) and a non-polar solvent like diethyl ether or dioxane.

-

Bubble dry hydrogen chloride gas through the solution at a low temperature (typically 0 °C) until saturation is achieved. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the intermediate.[4]

-

-

Formation of the Pinner Salt:

-

Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 12-24 hours). The Pinner salt (ethyl 3,4-difluorobenzenecarboximidate hydrochloride) will precipitate as a white solid.

-

-

Ammonolysis to the Amidine Hydrochloride:

-

Collect the Pinner salt by filtration under an inert atmosphere.

-

Suspend the Pinner salt in a solution of anhydrous ethanol saturated with ammonia gas.

-

Stir the mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

The product, 3,4-difluorobenzenecarboximidamide hydrochloride, will precipitate and can be collected by filtration, washed with cold anhydrous ethanol, and dried under vacuum.

-

Diagram: Synthetic Workflow

Caption: Synthetic pathways to 3,4-Difluorobenzenecarboximidamide.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of 3,4-Difluorobenzenecarboximidamide are influenced by its fluorinated structure. While extensive experimental data for this specific compound is not widely published, estimations based on related structures and computational models can provide valuable insights for researchers.

| Property | Estimated Value/Information | Source/Rationale |

| Physical State | Solid | Based on the hydrochloride salt being a solid.[1] |

| pKa (of the amidinium ion) | ~10-11 | Electron-withdrawing fluorine atoms will lower the pKa compared to unsubstituted benzamidine. |

| LogP | 1.5 - 2.5 | Fluorine substitution generally increases lipophilicity. |

| Solubility | The hydrochloride salt is expected to be soluble in water and polar organic solvents. The free base will have higher solubility in less polar organic solvents. | General solubility trends for amidine salts and free bases. |

Spectroscopic Data:

-

¹H NMR: Aromatic protons will appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The protons of the amidine group will appear as broad singlets, and their chemical shift will be dependent on the solvent and protonation state.

-

¹³C NMR: The carbon atoms of the benzene ring will show characteristic chemical shifts, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The amidine carbon will appear in the range of 160-170 ppm.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with characteristic fluorine-fluorine and fluorine-proton coupling patterns.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.

Applications in Drug Discovery: A Focus on Enzyme Inhibition

Benzamidine and its derivatives are well-known for their ability to act as competitive inhibitors of serine proteases, such as trypsin and thrombin. The positively charged amidinium group mimics the guanidinium group of arginine, a common recognition motif for these enzymes.

The introduction of the 3,4-difluoro substitution pattern on the benzamidine scaffold is a strategic approach to develop more potent and selective enzyme inhibitors.[2] The fluorine atoms can engage in specific interactions within the enzyme's active site, potentially leading to enhanced binding affinity and improved pharmacokinetic properties.

While specific published studies detailing the enzyme inhibitory activity of 3,4-Difluorobenzenecarboximidamide are limited, its structural features make it a prime candidate for investigation as an inhibitor of various enzymes, including but not limited to:

-

Serine Proteases: (e.g., thrombin, factor Xa, trypsin)

-

Other Hydrolases: Where a positively charged group is important for substrate recognition.

Diagram: Mechanism of Competitive Enzyme Inhibition

Caption: Competitive inhibition of an enzyme by 3,4-Difluorobenzenecarboximidamide.

Conclusion and Future Perspectives

3,4-Difluorobenzenecarboximidamide is a valuable building block for medicinal chemistry and drug discovery. Its synthesis from readily available precursors, combined with the beneficial properties imparted by the difluoro substitution, makes it an attractive scaffold for the development of novel therapeutic agents. The strategic placement of fluorine atoms can lead to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties.

Future research efforts should focus on the detailed biological evaluation of this compound against a panel of relevant enzymes to fully elucidate its therapeutic potential. The development of more efficient and scalable synthesis protocols will also be crucial for its broader application in drug development programs. As our understanding of the role of fluorine in molecular recognition continues to grow, we can expect to see 3,4-Difluorobenzenecarboximidamide and related fluorinated motifs play an increasingly important role in the design of next-generation therapeutics.

References

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

-

PubChem. 3,4-Difluorobenzamide. National Center for Biotechnology Information. Available from: [Link]

- Li, A. Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry, 52(3), 341-347.

- Google Patents. CN103709071A - 3, 4-difluorobenzonitrile preparation method.

-

Wikipedia. Pinner reaction. Available from: [Link]

- Mullins, J. J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8384.

Sources

- 1. Hit2Lead | 3,4-difluorobenzenecarboximidamide hydrochloride | CAS# 107392-33-6 | MFCD04114434 | BB-4035424 [hit2lead.com]

- 2. nbinno.com [nbinno.com]

- 3. audreyli.com [audreyli.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]

- 6. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

solubility of 3,4-Difluorobenzenecarboximidamide in organic solvents

An In-depth Technical Guide to the Solubility of 3,4-Difluorobenzenecarboximidamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Difluorobenzenecarboximidamide, a compound of interest in pharmaceutical research and drug development. The document delineates the theoretical principles governing its solubility, including the critical roles of solvent polarity, hydrogen bonding capabilities, and temperature. We present a predictive analysis of its behavior in various organic solvent classes and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of Solubility

3,4-Difluorobenzenecarboximidamide is a fluorinated aromatic compound featuring a carboximidamide (amidine) functional group. Such structures are of significant interest in medicinal chemistry due to their potential to act as bioisosteres for other functional groups and their ability to form key interactions with biological targets. However, the successful application of any compound in drug discovery, from initial in vitro screening to formulation, is fundamentally dependent on its solubility.[1] Poor solubility can lead to unreliable assay results, underestimated toxicity, and poor bioavailability, ultimately hindering the development of promising drug candidates.[1][2]

This guide serves as a senior application scientist's perspective on understanding and experimentally determining the solubility of 3,4-Difluorobenzenecarboximidamide. We will move beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and dissolution.

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle

The most fundamental concept in predicting solubility is the principle that "like dissolves like."[3][4] This means that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[6]

Physicochemical Drivers of 3,4-Difluorobenzenecarboximidamide Solubility

The solubility of 3,4-Difluorobenzenecarboximidamide is dictated by the interplay of its three key structural features: the aromatic ring, the fluorine substituents, and the carboximidamide group.

-

Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic.

-

Fluorine Substituents: The two highly electronegative fluorine atoms induce a significant dipole moment across the benzene ring, increasing its polarity compared to unsubstituted benzene.[8] This enhances interactions with polar solvents.

-

Carboximidamide Group: This functional group is the primary driver of polarity and specific interactions. It is a strong hydrogen bond donor (via the N-H groups) and acceptor (via the lone pairs on the nitrogen atoms).[9][10][11] The amidine group is also basic and can become protonated in acidic environments, which dramatically increases aqueous solubility.[12]

The Role of the Solvent

Organic solvents can be categorized based on their polarity and hydrogen bonding ability, which determines their interaction with 3,4-Difluorobenzenecarboximidamide.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for 3,4-Difluorobenzenecarboximidamide, as they can engage in strong hydrogen bonding with the amidine group.[13]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. They are also expected to be good solvents, readily accepting hydrogen bonds from the amidine's N-H groups.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Due to the high polarity of the carboximidamide group, 3,4-Difluorobenzenecarboximidamide is expected to have very poor solubility in non-polar solvents.[4]

Temperature Effects

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice bonds.[14] Consequently, solubility generally increases with an increase in temperature.[6][7][14][15] This relationship is crucial for processes like recrystallization.

Predictive Solubility Profile of 3,4-Difluorobenzenecarboximidamide

Based on the theoretical principles discussed, we can predict the solubility behavior of 3,4-Difluorobenzenecarboximidamide. The dominant carboximidamide group, with its high polarity and extensive hydrogen bonding capacity, suggests poor solubility in non-polar solvents and favorable solubility in polar solvents.

The following table provides an illustrative summary of the expected solubility. This should be used as a guideline and confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Strong hydrogen bonding (both donation and acceptance) between the solvent and the carboximidamide group effectively solvates the molecule. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | The solvent's ability to accept strong hydrogen bonds from the N-H groups of the amidine and its overall polarity overcome the solute-solute interactions. |

| Slightly Polar | Ethyl Acetate, THF | Sparingly Soluble | These solvents have some polar character but are less effective at hydrogen bonding compared to protic or highly aprotic solvents, resulting in limited solvation. |

| Non-polar | Hexane, Toluene | Insoluble | The large mismatch in polarity and intermolecular forces ("like dissolves like" principle) prevents the non-polar solvent from breaking the strong solute crystal lattice.[4] |

Experimental Determination of Solubility

A systematic approach is crucial for accurately determining solubility. This typically begins with simple qualitative tests and progresses to a more rigorous quantitative method.

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Classification

This rapid test provides initial information about the appropriate solvent class for the compound.

Methodology:

-

Place approximately 5 mg of 3,4-Difluorobenzenecarboximidamide into a small glass vial.

-

Add 0.5 mL of the selected organic solvent in portions.

-

After each addition, cap the vial and vortex vigorously for 30 seconds.[16]

-

Visually inspect the mixture against a dark background.

-

Classification:

-

Soluble: The solid dissolves completely.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.[3]

-

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[17]

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the compound ensures that the solution reaches true saturation.[17][18]

-

Prolonged Equilibration: A long incubation period (typically 24 hours or more) with constant agitation is essential to ensure the system reaches thermodynamic equilibrium.[2][19] This is a self-validating step; analyzing samples at both 24 and 48 hours should yield the same concentration, confirming equilibrium has been achieved.[19]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[15][20]

-

Phase Separation: Centrifugation or filtration is required to remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.[1][2]

Detailed Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline 3,4-Difluorobenzenecarboximidamide (e.g., 10-20 mg) to a glass vial. The exact amount should be enough to ensure solid is present at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 hours.[2][19] For validation, a parallel set of vials can be agitated for 48 hours.

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to let larger particles settle.

-

Carefully withdraw a sample of the supernatant.

-

Clarify the sample by either:

-

Centrifuging at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtering through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of 3,4-Difluorobenzenecarboximidamide in the same solvent.

-

Dilute an aliquot of the clarified saturated solution into the analytical range.

-

Quantify the concentration of the compound in the diluted sample using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy, by comparing the response to the calibration curve generated from the standard solutions.[2][20]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final value in units such as mg/mL or mol/L.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces at play between 3,4-Difluorobenzenecarboximidamide and different solvent types, providing a visual representation of the "like dissolves like" principle.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. rroij.com [rroij.com]

- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 8. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen-bonding behavior of amidines in helical structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen-bonding behavior of amidines in helical structure - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. DSpace [dr.lib.iastate.edu]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 3,4-Difluorobenzenecarboximidamide

An In-depth Technical Guide to the Spectroscopic Profile of 3,4-Difluorobenzenecarboximidamide

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 3,4-Difluorobenzenecarboximidamide, a compound of interest for researchers in drug development and materials science. In the absence of publicly available experimental spectra for the target compound, this document employs a predictive approach grounded in established spectroscopic principles. We first present a thorough characterization of its common precursor, 3,4-Difluorobenzonitrile, using available library data. Subsequently, we forecast the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,4-Difluorobenzenecarboximidamide, explaining the chemical principles that govern the spectral transformations from precursor to final product. This guide includes validated protocols for data acquisition and provides visual workflows to ensure experimental reproducibility.

Introduction: The Rationale for Predictive Spectroscopic Analysis

3,4-Difluorobenzenecarboximidamide is a fluorinated aromatic compound featuring a carboximidamide (amidine) functional group. Such moieties are recognized as valuable pharmacophores in medicinal chemistry due to their ability to act as bioisosteres of guanidines and to participate in hydrogen bonding as both donors and acceptors. The difluoro-substitution pattern on the benzene ring further modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for novel therapeutic agents.

This guide bridges that gap by providing a robust, predicted spectroscopic profile. Our methodology is twofold:

-

Baseline Characterization: We analyze the verified NMR, IR, and MS data of its immediate synthetic precursor, 3,4-Difluorobenzonitrile. This establishes a reliable spectroscopic baseline of the core 3,4-difluorophenyl structure.

-

Predictive Elucidation: We apply first-principles of spectroscopy to predict the changes that occur upon the chemical transformation of the nitrile group (-C≡N) into a carboximidamide group (-C(=NH)NH₂). This predictive analysis is supported by comparative data from analogous structures, such as 3,4-difluorobenzamide.

This approach provides scientists with a detailed and reliable reference for identifying 3,4-Difluorobenzenecarboximidamide, guiding their synthetic efforts and analytical characterization.

Spectroscopic Characterization of the Precursor: 3,4-Difluorobenzonitrile

The starting point for our analysis is the well-characterized precursor, 3,4-Difluorobenzonitrile (CAS 64248-62-0).[1][2][3] Understanding its spectral features is critical to predicting those of the target molecule.

NMR & Mass Spectrometry Data of 3,4-Difluorobenzonitrile

The key quantitative data for 3,4-Difluorobenzonitrile are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₇H₃F₂N | PubChem[4] |

| Molecular Weight | 139.10 g/mol | Sigma-Aldrich[1] |

| Exact Mass | 139.023355 g/mol | PubChem[4] |

| ¹H NMR (CDCl₃) | See interpretation below | SpectraBase[5] |

| ¹³C NMR | See interpretation below | PubChem[4] |

| ¹⁹F NMR | See interpretation below | PubChem[4] |

| IR Spectrum | See interpretation below | PubChem[4] |

¹H NMR Interpretation: The proton NMR spectrum in CDCl₃ shows complex multiplets in the aromatic region (typically ~7.2-7.8 ppm) corresponding to the three protons on the benzene ring. The coupling patterns are intricate due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF) interactions.

¹⁹F NMR Interpretation: As a powerful tool for analyzing fluorinated compounds, ¹⁹F NMR provides distinct signals for the two non-equivalent fluorine atoms.[6] The chemical shifts and coupling patterns (primarily JFF and JHF) are definitive for confirming the 3,4-substitution pattern.

Mass Spectrometry (MS) Interpretation: The electron ionization (EI) mass spectrum shows a strong molecular ion peak (M⁺) at m/z = 139. Key fragmentation would involve the loss of HCN or fluorine radicals.

Infrared (IR) Spectroscopy of 3,4-Difluorobenzonitrile

The IR spectrum is dominated by a few characteristic absorptions.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Nitrile C≡N | Stretch | ~2230 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| C-F | Stretch | 1300 - 1100 | Strong |

The most diagnostic peak is the sharp, intense absorption around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[7][8] The presence of this peak is a clear indicator of the precursor.

Predicted Spectroscopic Profile of 3,4-Difluorobenzenecarboximidamide

The conversion of a nitrile to a carboximidamide introduces significant structural and electronic changes, which will be directly reflected in the resulting spectra.

Caption: Predictive workflow for spectroscopic analysis.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

The addition of the -C(=NH)NH₂ group will introduce new signals and alter the existing aromatic profile.

¹H NMR Predictions:

-

New Signals: Expect the appearance of two new, broad signals corresponding to the amine (-NH₂) and imine (=NH) protons. These protons are exchangeable with deuterium and their signals will disappear upon shaking the sample with D₂O. Their chemical shifts can be highly variable (typically 5-9 ppm) depending on solvent, concentration, and hydrogen bonding.

-

Aromatic Region: The electronic nature of the substituent changes from the electron-withdrawing nitrile to the more electron-donating (via resonance) amidine. This will cause slight upfield shifts for the aromatic protons compared to the nitrile precursor. The complex splitting patterns due to H-H and H-F coupling will remain.

¹³C NMR Predictions:

-

Amidine Carbon: The most dramatic change will be the signal for the carbon of the functional group. The nitrile carbon appears around 118 ppm. The carboximidamide carbon is expected to shift significantly downfield to the 150-165 ppm region. This is because the carbon is sp² hybridized and bonded to two electronegative nitrogen atoms, making it much more deshielded.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will also be adjusted due to the new substituent, with C1 (the carbon attached to the amidine group) showing a notable change.

¹⁹F NMR Predictions:

-

The chemical environment of the fluorine atoms is less directly impacted than the protons or carbons. However, subtle shifts of a few ppm are expected due to the altered electronic distribution in the aromatic ring. The characteristic coupling between the two fluorine atoms will be preserved.[9]

Predicted Infrared (IR) Spectrum

The transformation from a nitrile to an amidine results in a completely different IR fingerprint.

Key Predicted IR Absorptions for 3,4-Difluorobenzenecarboximidamide:

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Appearance | Causality |

| N-H (Amine/Imine) | Stretch | 3500 - 3100 | Broad, multiple bands | Introduction of N-H bonds; broadening due to hydrogen bonding. |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak | Unchanged from precursor. |

| Nitrile C≡N | Stretch | ~2230 | Absent | Complete consumption of the nitrile functional group. |

| Imine C=N | Stretch | 1680 - 1620 | Strong | Formation of the new carbon-nitrogen double bond. |

| N-H (Amine) | Bend (Scissoring) | 1640 - 1550 | Medium-Strong | Characteristic vibration of the primary amine group. |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium | Unchanged from precursor. |

| C-F | Stretch | 1300 - 1100 | Strong | Unchanged from precursor. |

The definitive proof of conversion will be the disappearance of the sharp C≡N peak at ~2230 cm⁻¹ and the appearance of strong, broad N-H stretching bands above 3100 cm⁻¹ and a strong C=N stretching band around 1650 cm⁻¹ .[7][10]

Predicted Mass Spectrum (MS)

Molecular Weight and Formula:

-

Molecular Formula: C₇H₆F₂N₂

-

Molecular Weight: 156.14 g/mol

-

Exact Mass: 156.0500

Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 156 . The presence of two nitrogen atoms means this will adhere to the Nitrogen Rule (even molecular weight).

-

Key Fragments: Expect fragmentation pathways different from the nitrile. Common losses would include:

-

Loss of NH₃ (Ammonia): M - 17, leading to a fragment at m/z = 139. This corresponds to the mass of the precursor's molecular ion, which could be a major fragmentation pathway.

-

Loss of the Amidine Group: Fragmentation of the C-C bond between the ring and the amidine group could yield a difluorophenyl cation at m/z = 113.

-

Loss of Fluorine: M - 19, leading to a fragment at m/z = 137.

-

Experimental Protocols for Spectroscopic Analysis

To validate the predicted data, rigorous experimental work is necessary. The following protocols are designed to yield high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Standard workflow for NMR data acquisition and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons as it slows down the exchange rate, resulting in sharper N-H peaks.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.[11]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. A relaxation delay (D1) of at least 2 seconds and a sufficient number of scans (e.g., 16) are recommended for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus and requires fewer scans than ¹³C.[12][13] It is crucial for confirming the fluorine substitution pattern.

-

D₂O Exchange: To confirm the N-H protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The broad signals assigned to N-H protons should diminish or disappear.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As the compound is expected to be a solid, use the Attenuated Total Reflectance (ATR) technique for rapid, high-quality data. Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 32 or 64 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and clearly label all significant peaks.

High-Resolution Mass Spectrometry (HRMS)

Caption: Workflow for high-resolution mass spectrometry.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as acetonitrile or methanol/water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the amidine group is basic and readily protonates to form [M+H]⁺.

-

Analysis: Inject the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Full Scan: Acquire a full scan spectrum to determine the accurate mass of the protonated molecular ion ([M+H]⁺ at m/z 157.0578). The high mass accuracy (sub-5 ppm) will allow for unambiguous confirmation of the elemental formula.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. This will help confirm the structure by matching observed fragment ions to the predicted losses.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3,4-Difluorobenzenecarboximidamide. By anchoring our analysis in the known data of its precursor, 3,4-Difluorobenzonitrile, and applying fundamental spectroscopic principles, we have constructed a detailed and reliable set of expected data for ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. The key identifiers for a successful synthesis are the disappearance of the nitrile IR stretch (~2230 cm⁻¹), the appearance of N-H and C=N stretches in the IR, the large downfield shift of the functional group carbon in ¹³C NMR, and a molecular ion corresponding to C₇H₆F₂N₂ in the mass spectrum. The included protocols offer a validated framework for obtaining high-quality experimental data to confirm these predictions. This document serves as an essential resource for any scientist engaged in the synthesis or application of this promising molecule.

References

-

PubChem. 3,4-Difluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for Chemical Communications.[Link]

-

SpectraBase. 3,4-difluorobenzamide. John Wiley & Sons, Inc. [Link]

-

SpectraBase. 3,4-Difluorobenzonitrile. John Wiley & Sons, Inc. [Link]

-

PubMed. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). National Library of Medicine. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Green Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting information for Chemical Science. [Link]

-

Molbase. 3,4-Difluorobenzonitrile. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

NIST. 2,4-Difluorobenzamide. National Institute of Standards and Technology. [Link]

-

NIST. 3,4-Difluoronitrobenzene. National Institute of Standards and Technology. [Link]

-

Nature. 19F chemical library and 19F-NMR for a weakly bound complex structure. [Link]

-

ResearchGate. Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

PubMed Central. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Library of Medicine. [Link]

-

The Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

-

University of Bath. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

-

PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. [Link]

-

PubChem. 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Khan Academy. IR spectra practice. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

-

PubMed Central. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. National Library of Medicine. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PubMed Central. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. National Library of Medicine. [Link]

-

YouTube. ultrahigh-resolution mass spectrometers for heightened mAb characterization. [Link]

-

ResearchGate. Synthesis and characterization of polyamideimides from diaminobenzophenone-3,3′ ,4,4′ -tetracarboxylic diimides and aromatic dicarboxylic acid— terephthalic acid (TPA). [Link]

-

PubMed. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer. National Library of Medicine. [Link]

Sources

- 1. 3,4-Difluorobenzonitrile 98 64248-62-0 [sigmaaldrich.com]

- 2. 3,4-Difluorobenzonitrile [xieshichem.com]

- 3. labproinc.com [labproinc.com]

- 4. 3,4-Difluorobenzonitrile | C7H3F2N | CID 587203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. rsc.org [rsc.org]

- 12. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

safe handling and storage of 3,4-Difluorobenzenecarboximidamide

An In-Depth Technical Guide to the Safe Handling and Storage of 3,4-Difluorobenzenecarboximidamide

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3,4-Difluorobenzenecarboximidamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety principles to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to provide a deeper understanding of the necessary precautions.

Compound Profile and Hazard Identification

3,4-Difluorobenzenecarboximidamide is an organic compound featuring a difluorinated benzene ring and a carboximidamide (amidine) functional group. While specific toxicological data for this exact molecule is limited, a robust hazard assessment can be constructed by analyzing its constituent parts and related chemical structures.

-

Fluorinated Aromatic Core : The presence of fluorine atoms on the benzene ring can significantly alter the molecule's chemical and biological properties.[1] Fluorinated compounds are of great interest in pharmaceuticals and agrochemicals, but their handling requires specific safety considerations.[2][3] In the event of a fire, fluorinated organic compounds can decompose to release highly toxic and corrosive gaseous hydrogen fluoride (HF).[4][5][6]

-

Amidine Functional Group : Amidines are organic bases and can be prone to oxidation and hydrolysis.[7] They are generally handled as salts (e.g., hydrochloride) to improve stability. Like other amines and nitrogen-containing compounds, they can produce toxic nitrogen oxides (NOx) upon combustion.[5]

-

Inferred Hazards : Based on data from structurally similar compounds, 3,4-Difluorobenzenecarboximidamide is expected to be harmful if swallowed, in contact with skin, or if inhaled.[8] It is also presumed to cause serious eye irritation and skin irritation, and may cause respiratory irritation.[9][10]

Table 1: Hazard Summary and GHS Classifications (Inferred)

| Hazard Class | Category | GHS Statement | Source/Analogy |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8][9] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [10][11] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [10][11] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |[10] |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize or eliminate hazards before relying on personal protective equipment.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is critical for minimizing risk. The following protocols provide a framework for the .

General Handling and Weighing

All manipulations of 3,4-Difluorobenzenecarboximidamide, especially in its powdered form, must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1][12]

Protocol Steps:

-

Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required Personal Protective Equipment (PPE).[12]

-

Designated Area : All work with this compound should occur in a designated area to prevent cross-contamination.

-

Weighing : If weighing the solid, do so within the fume hood. Use anti-static measures, as fine powders can be susceptible to electrostatic discharge.[13]

-

Solution Preparation : When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

-

Post-Handling : After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[9] Remove and properly dispose of contaminated gloves.[14]

Storage and Stability Management

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.[15]

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source |

|---|---|---|---|

| Temperature | Cool, below 30°C (86°F) | Minimizes volatility and potential decomposition. | [16] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Amidines can be sensitive to oxidation.[7] | [7][13] |

| Light | Store in a dark or amber glass container. | Protects from light, which can promote degradation of amines and related compounds. | [7] |

| Moisture | Tightly closed container in a dry environment. | Amidines can be hygroscopic; moisture can lead to hydrolysis. | [16][17] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and bases. | To prevent violent or hazardous chemical reactions. |[4][5][18] |

Caption: Workflow for the proper receipt and storage of 3,4-Difluorobenzenecarboximidamide.

Spill and Emergency Response

Immediate and correct response to a spill is critical to prevent exposure and further contamination.[13]

Protocol Steps:

-

Evacuate & Alert : Evacuate all non-essential personnel from the immediate area. Alert nearby colleagues and the lab supervisor.[17]

-

Assess the Spill : Determine the size and nature of the spill. For spills larger than what can be safely handled by lab personnel, contact the institutional Environmental Health & Safety (EHS) department.[13]

-

Don PPE : Wear appropriate PPE, including a lab coat, safety goggles, and double-gloving with chemical-resistant gloves.[1]

-

Containment : Prevent the spill from spreading. For solid spills, avoid creating dust.[17] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).

-

Clean-up : Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.[12][17] Use spark-proof tools if a flammable solvent is involved.[19]

-

Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

First Aid :

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8]

-

Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Waste Disposal

All waste containing 3,4-Difluorobenzenecarboximidamide must be treated as hazardous waste.

Protocol Steps:

-

Collection : Collect all waste (excess solid, contaminated materials, solutions) in a clearly labeled, compatible, and tightly sealed container.[1][14]

-

Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal : Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[12] Do not dispose of this chemical down the drain.[17]

Toxicological and Ecotoxicological Profile

-

Human Health : The primary routes of exposure are inhalation, skin contact, and ingestion. Chronic exposure to related amine compounds has been linked to organ damage.[20] The irritant nature of the compound means that even short-term exposure can cause discomfort or injury to the skin, eyes, and respiratory tract.[10]

-

Environmental Fate : Fluorinated organic compounds can be persistent in the environment.[1] Care must be taken to prevent release into drains or waterways.[17] The ecotoxicity of many UV-filtering compounds, which can be structurally related, has been studied, showing potential harm to aquatic life, though specific data for this compound is lacking. Therefore, all releases into the environment must be strictly avoided.[9]

References

- BenchChem Technical Support Team. (2025). Safety and handling of fluorinated organic compounds. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8z5IFNIw9Iops9_QAVlcQtzvNsoQl1UG57kmmoS9ZpOZHc19q2ZssSKmPClX1lULlI7eXNP6OYge5Aw79cy_448HxF-BdZCh84hHk33OJH8Ci2iGSEwfTNnAhxPyTwvMMpG6n8vIRpY-Ivp1wyqD7uX0EhNdWI6kXXmgiP4tMm33rx7YeEOkv_8uk92BKxfM=]

- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcgo-ORa9DLHlJp2Drq7MFWWH7rGyvIgavSaJQ0sh0IpBLO_rwULfrOy2j022g6L7ihS718GgYW1DAFCKbJTn5TH90FskeNYlxulwY4wMcgrwH5R8qZS1DXFEE1SXnfVJMrLd737jevZIrV3aeU0KcxhbUvnOLqP37HJnnZqNhYJb_azZmgcprmtaQRMK53nvhx8K3--vJLOdD5zE=]

- ChemicalBook. (2025). Cl-Amidine - Safety Data Sheet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9tH9qz-sBWsMil6lpNjPIRV1P_Q76sM973bt0GH_bjSfABZc-qRHOZbHsz9gPdrax_9heHCj_GLMHMXuFPhvT0SfTbb3RljG1ozFVjvBFktI_XsjDSCds6hy0jSzub315wULR3gejDi_a]

- Apollo Scientific. (2023). 3,4-Difluorobenzamide - Safety Data Sheet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFebBudIA5d-B-dsXzQfnoIW4Q3KIWD1AGdONgCdsvAVMJ-NWMp2nGGgStAgta7PidMa1dDSDWaxRg9iInaAtWP7it0pWlaoa54B0hhVfUoPU73aWibMmPoTkvxt1UQQwbwUXH1wzjjegd5RQ0Av_J0z-7QHzn6WLjaRns=]

- National Center for Biotechnology Information. (n.d.). 3,4-Difluorobenzamide. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoEPFMdhJZfUCxQ6oTglu3jeQvZB9TaUdCVQdgCkwrX4t4evyq1o4nIu4hAFlW1TvS7OmwTfqEQU4CPseANh48QOtw5JXET6J0oU82q5wLmMwcu0MbgIFV4zRVS-85wZpVvG69RFzC6SCnPCsJYS9NvWCy3747Gv8H]

- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEAfs8eroJiS3T1uTk1CklQz-XwLejctK3Ul26vU68qGVJCoUlA22lbBbFAgyxtqwBCjtcvOPuNp4kFeftX3_NEuC8YlmyDMJuty3ZTRIfbvyUPmswzXf1JwQQZcy5IAXx-svnvE3tly7wH7WfBES7Eszo1vz82DHF]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExmsM4Teqqc0J_EJ2PWuhDZUJYaMaa-hNZ3Vfx6I7_6VU7e8jgu0H2tvY4icewOBS9STT3HXw-OVtI85DqdJCfdVsKkcGD806zfYBarYaBMYpLAbG9o9MyWhLyFDhL904343Py0eG8oLYWkIU=]

- Schmid, M., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuBFJI8LB28PUCFBNUUAlzAB4iKzFqReRIaedYNtmZFjO8eKmaRX1fsRACbMUX_M65C5fTk-ZtLjtYaEbULv-sKqMmwnJY4kuPCoQoCSeFnxixlzk4M85MugPj4kS03BdXRdkyK3Ba_A5xvw==]

- Various Authors. (2015). What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc5vwPDmXJh2MBw88rD3MY9jGfRoFHZjkOhQPi87hyHPxAhQRzoSushvBSM357l1BTgUTSJoNp3WhXsd0xcmvaW45Ti-Ojm8h0FktgnPR6JTR-G6zJgk7WoV6wuhsvEGZHHqKjfJdYlp7eQlnzIbbOg1LqDjrUwELuJBsZ5MJZ7gLIGjMuojBjfRlGh4E3rRLs9IS7m7G_foaSbgaGZsxBEJ9nD5erfiOk]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi75msdA9-LeMBcpWKdnhhY1HZUKB8R7qcP9ErPRMyW93AxQhJIjYBO2AKcywbqUjRmu55p4b8qkLiVGuyg-qPPGlfxvLJvPChYi-KwdS-Z7lhASF7U9TA5ak-SUZPbY6hQxI7fppKwWOonyK8J8Ex-f3QFntG7i-eSYlL3BotWMQqWGbAN4UsgKyYMcmpNmXjPivriEo-OGOyQB5BO9J_3p2dfV0ZqHU0RUfZNUnWEAsASdc3ba2wSAhgddQ=]

- Schmid, M., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGjOd5QpXoyeDB5xdlWpuDI-Z6pGo9KhkyPImawzqP-xySa-tUwXx3ED-saPdvBAuELc2iy7Dn_GA0iZ5W8ytAlXWhlALChGUnK84cv134no1h0a0xELvhkNhjw4MWAAgzV2F6aqiLOWUG1n_3924=]

- CymitQuimica. (2024). Safety Data Sheet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpBSW74ZmhqYrQYWe8yb0-drDDbGrSs-WkYO0LudSXbidpesTjbrFYLtevWZkucJdWbUKd-HhdNahe5FaIUCFn6Hli4IZj7KRFGHYj_P1IftQuVKRUDAE__Rmb8d9vBTC31G6e74TImZp_-oLk9qsFUJ6Kp-qzva3X]

- Gordon, J., & Holloway, F.L. (n.d.). HANDLING GASEOUS FLUORINE AND CHLORINE TRIFLUORIDE IN THE LABORATORY. SciTech Connect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGedb6QT1GSsnuDCiRRi93p9kdz0nyMdI_Nz0_M-WKWxLf9Pg7SK6HL7jJPuJJS1YgasHhgiKu80kj-pAWT7VfI5xwHOnPJ9QUiUh18_T8YzF_1VoW_DUpms6vIiMY=]